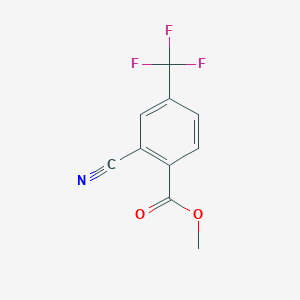

Methyl 2-cyano-4-(trifluoromethyl)benzoate

Description

Structural Classification and Significance of Trifluoromethylated Benzoate (B1203000) Esters

Methyl 2-cyano-4-(trifluoromethyl)benzoate belongs to the class of organic compounds known as trifluoromethylated benzoate esters. Structurally, it is an ester derivative of benzoic acid, featuring a trifluoromethyl (-CF3) group and a cyano (-CN) group as substituents on the aromatic ring. The incorporation of fluorine-containing groups, especially the trifluoromethyl group, into organic molecules is a critical strategy in modern chemical design. hovione.com

The significance of the trifluoromethyl group in drug design and materials science is well-established. bohrium.comnih.gov Its unique properties can profoundly influence the characteristics of a parent molecule. hovione.commdpi.com The C-F bond is one of the strongest in organic chemistry, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com In medicinal chemistry, replacing a hydrogen atom or a methyl group with a trifluoromethyl group is a common tactic to enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. mdpi.commdpi.com This substitution can improve a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. hovione.commdpi.com

| Property Influenced by -CF3 Group | Description of Impact |

| Lipophilicity | Increases the lipophilicity of the molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes. mdpi.com |

| Metabolic Stability | The high strength of the C-F bond (dissociation energy of ~485 kJ/mol) makes the -CF3 group highly resistant to enzymatic degradation, often increasing the half-life of a drug. mdpi.com |

| Binding Affinity | The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups and change the molecule's overall electronic distribution, potentially leading to stronger interactions with biological targets. hovione.com |

| Molecular Conformation | The steric bulk of the -CF3 group can influence the preferred three-dimensional shape of a molecule, which can be crucial for its biological activity. hovione.com |

| Bioisosterism | The trifluoromethyl group is often used as a bioisostere for groups like chlorine due to their similar steric demands. mdpi.com |

Rationale for Research Focus on this compound

The research interest in this compound stems primarily from its role as a versatile synthetic intermediate. The molecule's value is derived from the specific combination and arrangement of its three functional groups, which serve as handles for further chemical modification.

Methyl Ester Group (-COOCH3): This group can be readily hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid. Carboxylic acids are pivotal functional groups in organic synthesis, serving as precursors for amides, other esters, and various coupling reactions.

Cyano Group (-CN): The cyano, or nitrile, group is a highly versatile functionality. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. This allows for the introduction of a variety of nitrogen-containing moieties.

Trifluoromethyl Group (-CF3): As detailed previously, this group is often a desired feature in the final target molecule, particularly in pharmaceutical and agrochemical compounds, to confer favorable properties like enhanced stability and biological activity. mdpi.com

The specific ortho-cyano, para-trifluoromethyl substitution pattern provides a defined regiochemical platform for designing complex, polysubstituted aromatic structures. Researchers utilize this compound as a starting material to systematically build molecular complexity, with the assurance that the valuable trifluoromethyl group is already in place.

Overview of Key Research Domains and Methodologies

The application of this compound and structurally related compounds falls into several key research areas, primarily driven by the utility of the fluorinated building block approach.

Key Research Domains:

Medicinal Chemistry: The predominant field of application is the synthesis of new drug candidates. The trifluoromethyl group is a feature of many FDA-approved drugs. mdpi.com Building blocks like this compound are used in the early stages of drug discovery to create libraries of compounds for biological screening.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the incorporation of fluorinated groups to enhance potency and environmental stability. bohrium.commdpi.com

Materials Science: Organofluorine compounds are integral to the development of advanced materials, including polymers, liquid crystals, and electronics, due to their unique electronic and physical properties. mdpi.com

Methodologies: The compound is almost exclusively employed within the framework of multi-step organic synthesis. The methodologies involve a range of standard and advanced organic reactions that transform the existing functional groups.

| Research Domain | Associated Methodologies & Reactions |

| Medicinal Chemistry | Synthesis of heterocyclic compounds, amide bond formation, cross-coupling reactions, reduction of nitriles, hydrolysis of esters. |

| Agrochemicals | Multi-step synthesis of complex organic molecules, functional group interconversion. |

| Organic Synthesis | Use as a building block for creating polysubstituted aromatic systems, participation in cyclization and annulation reactions to form new ring systems. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVIVIPXASZNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504028 | |

| Record name | Methyl 2-cyano-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61500-86-5 | |

| Record name | Methyl 2-cyano-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Cyano 4 Trifluoromethyl Benzoate and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Benzoate (B1203000) Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For methyl 2-cyano-4-(trifluoromethyl)benzoate, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the key functional groups.

The analysis begins by disconnecting the ester and nitrile functionalities, which are often introduced through well-established reactions. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the reactivity of the aromatic ring. Key retrosynthetic strategies include:

Functional Group Interconversion (FGI): This is a primary consideration. The methyl ester can be traced back to a carboxylic acid, and the cyano group can be derived from an amine (via Sandmeyer reaction) or a halide.

C-C Bond Disconnection: The bond between the aromatic ring and the cyano group or the trifluoromethyl group can be disconnected. This leads to precursors like a substituted bromobenzene (B47551) which can then undergo cyanation or trifluoromethylation.

Order of Events: The sequence of introducing the three substituents is critical. The directing effects of the existing groups on the aromatic ring will determine the position of subsequent substitutions. The trifluoromethyl group is a meta-director, while the cyano group is also meta-directing. The carboxylate group (once formed from the ester) is also a meta-director. This presents a challenge in achieving the desired 1,2,4-substitution pattern through classical electrophilic aromatic substitution on a simple benzene (B151609) precursor. Therefore, a more nuanced approach, often starting with a pre-substituted ring, is required.

A plausible retrosynthetic pathway might start by disconnecting the methyl ester to the corresponding benzoic acid. The cyano group could be introduced from an amino group via a Sandmeyer reaction, suggesting a 2-amino-4-(trifluoromethyl)benzoic acid precursor. The trifluoromethyl group could be installed on a simpler aromatic precursor prior to the introduction of the other functionalities.

Direct Synthesis Approaches to this compound

Direct synthesis involves the construction of the target molecule from simpler starting materials in a forward-thinking manner, guided by the principles revealed in the retrosynthetic analysis.

Methods for Constructing the Benzoate Ester Moiety

The formation of the methyl benzoate moiety is typically a straightforward process, usually accomplished at the end of the synthetic sequence.

Fischer Esterification: The most common method involves the reaction of the corresponding carboxylic acid, 2-cyano-4-(trifluoromethyl)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgyoutube.compbworks.com This is a reversible condensation reaction. wikipedia.org The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction. pbworks.comuomustansiriyah.edu.iq

Reaction with Methylating Agents: Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then reacted with a methylating agent such as methyl iodide or dimethyl sulfate.

Solid Acid Catalysis: To create a more environmentally friendly and recoverable process, solid acid catalysts like zirconium/titanium oxides can be used to facilitate the esterification of benzoic acids with methanol. mdpi.comresearchgate.net

Introduction of Cyano and Trifluoromethyl Functionalities onto Aromatic Systems

The introduction of the cyano and trifluoromethyl groups onto the aromatic ring is a critical part of the synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is highly valued in medicinal chemistry for its ability to enhance metabolic stability and binding affinity. acs.org Its introduction can be achieved through several methods:

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical which then attacks the aromatic ring. Reagents like trifluoroacetic anhydride (B1165640) in the presence of a photocatalyst can be used. researchgate.net This method is advantageous for late-stage functionalization. princeton.edu High-valent nickel complexes have also been shown to catalyze the photoinduced trifluoromethylation of arenes. nii.ac.jp

Electrophilic Trifluoromethylation: This involves reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. Hypervalent iodine reagents, often called Togni or Umemoto reagents, are widely used for this purpose. acs.orgbrynmawr.educhem-station.com These reagents are stable and can trifluoromethylate a variety of aromatic and heteroaromatic compounds under mild conditions. acs.org

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming C-CF₃ bonds, though they typically require a pre-functionalized arene (e.g., an aryl halide or boronic acid).

Introduction of the Cyano Group: The cyano group is a versatile synthetic handle. researchgate.net Methods for its introduction include:

Sandmeyer Reaction: This classic reaction involves the diazotization of an aniline (B41778) (an amino-substituted arene) with nitrous acid, followed by treatment with a copper(I) cyanide salt. This is a robust method for introducing a cyano group onto an aromatic ring.

Palladium- or Nickel-Catalyzed Cyanation: Modern cross-coupling methods allow for the direct conversion of aryl halides (chlorides, bromides, iodides) or triflates to aryl nitriles. researchgate.netmdpi.com These reactions typically employ a palladium or nickel catalyst, a suitable ligand, and a cyanide source such as potassium cyanide, zinc cyanide, or potassium hexacyanoferrate(II). researchgate.netrsc.org These methods offer broad functional group tolerance and are often performed under milder conditions than classical methods. acs.orgchinesechemsoc.org Replacing an aromatic chloride with a nitrile is a common transformation in medicinal chemistry.

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is assembled, its functional groups can be further modified to create a library of analogs.

Transformations of the Nitrile Group

The nitrile group is highly versatile and can be converted into several other functional groups: libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. weebly.com The reaction proceeds through an amide intermediate to yield a carboxylic acid. oup.comdoubtnut.comyoutube.com This would transform the molecule into a di-carboxylic acid derivative.

Reduction to an Amine: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govorganic-chemistry.orgstudymind.co.ukacs.orglibretexts.org This provides access to benzylamine (B48309) derivatives.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine anion intermediate, which upon aqueous workup yields a ketone. libretexts.org

Modifications of the Carboxylic Ester Group

The methyl ester group can also be readily transformed:

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will convert the methyl ester back to the carboxylic acid. wikipedia.org

Amidation: The ester can be converted directly into an amide by heating with an amine. This reaction can sometimes be slow, but can be facilitated by catalysts such as niobium(V) oxide or titanium(IV) chloride. researchgate.netnih.gov Nickel-catalyzed methods have also been developed for the direct amidation of esters using nitroarenes as the nitrogen source. nih.gov

Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol, yielding a hydroxymethyl group on the aromatic ring.

These synthetic strategies provide a comprehensive toolkit for the preparation of this compound and a wide array of its structural derivatives, enabling further exploration of its chemical and physical properties.

Halogenation and Related Substitution Reactions on the Aromatic Ring

The introduction of halogen atoms onto aromatic rings bearing strong electron-withdrawing groups, such as the cyano (-CN) and trifluoromethyl (-CF₃) moieties present in the target scaffold, presents unique challenges. These deactivating groups make the aromatic ring less susceptible to standard electrophilic aromatic substitution. Consequently, direct halogenation often requires harsh conditions or indirect, multi-step approaches. nih.gov

A common strategy involves starting with a pre-functionalized aniline derivative. For instance, the synthesis of a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, begins with methyl 2-amino-4-bromo-5-fluorobenzoate. This precursor undergoes a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. The diazonium group is then substituted with a different halogen, such as iodine, by reacting it with an iodide salt like potassium iodide or sodium iodide. google.com The resulting aryl iodide can then be converted to the target nitrile through a cyanation reaction, for example, by using a cyanide salt in an organic solvent. google.com

Another approach involves the direct halogenation of a substituted benzonitrile (B105546). For example, 4-amino-3-methylbenzonitrile (B1365507) can be halogenated with elemental chlorine (Cl₂) or bromine (Br₂) in aqueous hydrochloric acid to yield 4-amino-3-chloro-5-methylbenzonitrile (B136338) and 4-amino-3-bromo-5-methylbenzonitrile, respectively. nih.gov Subsequent removal of the activating amino group (deamination) via reduction of the corresponding diazonium salt can then provide the desired halogenated benzonitrile derivative. nih.gov These methods highlight the necessity of carefully chosen starting materials and reaction sequences to achieve regioselective halogenation on electron-deficient aromatic systems.

Advanced Synthetic Reactions Relevant to this compound Scaffolding

Modern organic synthesis provides powerful tools for the functionalization of complex aromatic structures like this compound. These advanced reactions, including cross-coupling and direct functionalization, are essential for creating analogs and derivatives.

Coupling Reactions for Aromatic Functionalization (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides (or triflates) and arylboronic acids. This reaction is particularly valuable for modifying fluorinated aromatic scaffolds. thieme-connect.de The process is typically catalyzed by a palladium complex and requires a base. researchgate.netnih.gov

For substrates similar to the target compound, a halogenated precursor, such as Methyl 2-cyano-4-(trifluoromethyl)halobenzoate, would be coupled with a suitable arylboronic acid. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. thieme-connect.de For example, palladium nanoparticles have been shown to be effective catalysts for the Suzuki-Miyaura coupling of fluorinated halides under mild conditions. thieme-connect.de The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl groups, making it a powerful tool for generating structural diversity.

| Coupling Partners | Catalyst System | Conditions | Product | Yield | Reference |

| Aryl Halide + Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂, Pd nanoparticles) + Base (e.g., KF, K₃PO₄) | THF or Aqueous Surfactant, 23-110 °C | Biaryl Compound | High | thieme-connect.densf.gov |

| α-(Trifluoromethyl)benzyl Tosylate + Arylboronic Acid | Palladium Catalyst | Heat | 1,1-Diaryl-2,2,2-trifluoroethane | Not specified | researchgate.net |

| Unsaturated Carbonyl Compound + Aryl Bromide/Chloride | Not specified | Not specified | Functionalized Carbonyl Compound | Good to Excellent | nih.gov |

Direct Trifluoromethylation Protocols in Aromatic Systems

Direct C-H trifluoromethylation has emerged as a highly efficient and atom-economical strategy for synthesizing trifluoromethylated arenes. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials like aryl halides or boronic acids. beilstein-journals.orgd-nb.info These reactions can proceed through various mechanisms, including radical, electrophilic, or organometallic pathways. d-nb.infoacs.org

Transition metal catalysis, particularly with copper and palladium, plays a significant role in these transformations. magtech.com.cnresearchgate.net For electron-deficient arenes, such as those containing cyano and ester groups, copper-catalyzed oxidative trifluoromethylation using nucleophilic CF₃ sources like TMSCF₃ (Ruppert-Prakash reagent) has proven effective. beilstein-journals.org The reaction typically involves a C-H activation step, making it a powerful method for late-stage functionalization. beilstein-journals.org

Applications of Hypervalent Iodine Reagents (e.g., Togni's Reagents)

Hypervalent iodine reagents, particularly Togni's reagents, are widely used for electrophilic trifluoromethylation. researchgate.netenamine.net These shelf-stable compounds can transfer a "CF₃⁺" equivalent to a variety of nucleophiles, including arenes, under mild conditions. brynmawr.edu The reaction with aromatic compounds can be promoted by a catalyst, often a simple copper salt like copper(I) iodide. beilstein-journals.orgbeilstein-journals.org

The mechanism can involve the generation of a trifluoromethyl radical (CF₃•) through a single-electron transfer (SET) process between the copper catalyst and the Togni reagent. beilstein-journals.org This radical then engages in the trifluoromethylation of the aromatic substrate. Togni's reagents have been successfully applied to a diverse range of substrates, including heterocycles and complex drug molecules, demonstrating their broad utility and functional group tolerance. beilstein-journals.orgbrynmawr.edunih.gov

| Substrate Type | Reagent | Catalyst | Key Features | Reference(s) |

| β-Keto Esters, Thiols | Togni's Reagent | Phase-transfer catalyst or none | Electrophilic trifluoromethylation; tolerant of various functional groups. | researchgate.net |

| Phenols | Togni's Reagent | Not specified | Electrophilic trifluoromethylation of valuable pharmaceutical synthons. | brynmawr.edu |

| Enamines | Togni's Reagent | CuI | Yields β-trifluoromethylated enamines. | beilstein-journals.org |

| α,β-Unsaturated Carbonyls | Togni's Reagent | Copper(I) | Regioselective C-H α-trifluoromethylation. | nih.gov |

Metal-Catalyzed Trifluoromethylation Approaches

Metal-catalyzed reactions are central to the formation of aryl-CF₃ bonds. nih.gov Copper and palladium are the most extensively studied metals for this purpose. d-nb.infoacs.org

Copper-Mediated/Catalyzed Trifluoromethylation: Copper-based systems are versatile and can be used with a variety of trifluoromethyl sources. acs.org A common approach involves the coupling of an aryl halide (e.g., aryl iodide or bromide) with a trifluoromethylating agent. The "RƒCu" reagents, prepared from RƒI (like CF₃I) and copper metal, were among the first used for this purpose. acs.org More modern methods utilize reagents like TMSCF₃ in the presence of a copper catalyst. beilstein-journals.org Copper can also mediate the trifluoromethylation of aryldiazonium salts in a Sandmeyer-type reaction. beilstein-journals.org

Palladium-Catalyzed Trifluoromethylation: Palladium catalysis offers alternative pathways for aryl-CF₃ bond formation. d-nb.info One proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. d-nb.infonih.gov In this cycle, a Pd(II)-aryl complex reacts with a CF₃ source, is oxidized to a high-valent Pd(IV)-aryl(CF₃) intermediate, and then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. d-nb.info These methods have expanded the scope of accessible trifluoromethylated aromatic compounds. magtech.com.cnnih.gov

Cyano-Trifluoromethylation of Unsaturated Bonds

The simultaneous introduction of both a cyano and a trifluoromethyl group across an unsaturated carbon-carbon bond (an alkene or alkyne) is a powerful difunctionalization strategy. mdpi.com This method provides rapid access to complex molecules containing both of these important pharmacophores from simple starting materials. mdpi.comrsc.org

Copper catalysis is frequently employed for these transformations. For example, the reaction of styrene (B11656) derivatives with a trifluoromethyl source (like Togni's reagent) and a cyanide source (like copper cyanide or trimethylsilyl (B98337) cyanide) can yield cyanotrifluoromethylated products. mdpi.comrsc.org The reaction proceeds with high regioselectivity. The process can be extended to various alkenes, including α,β-unsaturated esters, amides, and ketones, though yields may be lower with simple alkyl olefins. mdpi.com The development of these methods represents a significant advance in the efficient construction of highly functionalized, fluorine-containing molecules. mdpi.com

Chemical Reactivity and Mechanistic Organic Chemistry of Methyl 2 Cyano 4 Trifluoromethyl Benzoate

Pathways Involving the Cyano Group

The cyano, or nitrile, group is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. rsc.orgresearchgate.net Its reactivity in Methyl 2-cyano-4-(trifluoromethyl)benzoate is significantly influenced by the strong electron-withdrawing nature of the adjacent trifluoromethyl and methyl ester groups.

The carbon atom of the nitrile group is inherently electrophilic, and this characteristic is amplified in this compound due to the inductive effects of the other substituents on the aromatic ring. This enhanced electrophilicity makes the nitrile susceptible to attack by a range of nucleophiles. lumenlearning.com The carbon-nitrogen triple bond readily undergoes nucleophilic additions. researchgate.netlumenlearning.com

The reaction typically involves the attack of a nucleophile on the nitrile carbon, breaking one of the π-bonds and forming a nitrogen-centered anion. This intermediate can then be protonated or undergo further reaction depending on the specific nucleophile and reaction conditions. For instance, the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can lead to the formation of ketones after a subsequent hydrolysis step. Radical species can also add to the nitrile triple bond, initiating cascade reactions to form complex carbocycles and heterocycles. rsc.org

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

| Nucleophile | Intermediate | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine salt | Ketone |

| Organolithium (R-Li) | Imine salt | Ketone |

| Hydride (e.g., LiAlH4) | Imine | Primary Amine |

| Water (H2O) | Iminic acid | Amide / Carboxylic Acid |

| Alcohols (R-OH) | Imino ether | Ester (Pinner reaction) |

The hydrolysis of nitriles is a fundamental transformation that converts them into amides and, upon completion, carboxylic acids. lumenlearning.combyjus.com This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. lumenlearning.com A weak nucleophile, such as water, can then attack the carbon. Following a series of proton transfers, an amide is formed. If the reaction is allowed to proceed, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orglibretexts.org For this compound, this would result in the formation of 4-(trifluoromethyl)phthalic acid 2-methyl ester.

Step 1: CH₃OOC-C₆H₃(CF₃)CN + H⁺ ⇌ CH₃OOC-C₆H₃(CF₃)C≡NH⁺

Step 2: CH₃OOC-C₆H₃(CF₃)C≡NH⁺ + H₂O → CH₃OOC-C₆H₃(CF₃)C(OH)=NH₂⁺

Step 3: CH₃OOC-C₆H₃(CF₃)C(OH)=NH₂⁺ ⇌ CH₃OOC-C₆H₃(CF₃)CONH₂ + H⁺ (Amide formation)

Step 4: CH₃OOC-C₆H₃(CF₃)CONH₂ + H₃O⁺ → CH₃OOC-C₆H₃(CF₃)COOH + NH₄⁺ (Carboxylic acid formation)

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.org Protonation of the resulting nitrogen anion by water yields an imidic acid tautomer, which rearranges to an amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849). libretexts.org Acidification of the final solution is required to obtain the free carboxylic acid. libretexts.org

Reactivity of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence profoundly impacts the electronic properties and reactivity of the aromatic ring. mdpi.comtcichemicals.com

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the three fluorine atoms. nih.govlibretexts.org This effect significantly reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophilic aromatic substitution compared to benzene or toluene. youtube.com This deactivation is a common strategy used in medicinal chemistry to reduce a molecule's metabolism. mdpi.com

The CF₃ group is considered a deactivating, meta-directing substituent for electrophilic aromatic substitution. youtube.com Therefore, in any potential electrophilic attack on this compound, the incoming electrophile would be directed to the C5 position, which is meta to both the trifluoromethyl and cyano groups.

Table 2: Comparison of Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Weakly Donating | N/A | Activating | Ortho, Para |

| -Cl (Chloro) | Withdrawing | Donating | Deactivating | Ortho, Para |

| -CN (Cyano) | Withdrawing | Withdrawing | Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | N/A (or weakly withdrawing) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

A defining characteristic of the trifluoromethyl group is its high stability, which stems from the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol). mdpi.com This makes the group robust and unreactive under many standard reaction conditions. tcichemicals.com

While generally stable, the C-F bonds of an aromatic trifluoromethyl group are not entirely inert. Transformations are challenging but possible under specific conditions. tcichemicals.com For example, reactions with strong nucleophiles can sometimes lead to substitution of a fluorine atom, though this is less common than reactions at other sites on the molecule. acs.org In some cases involving π-electron-deficient aromatic systems, the trifluoromethyl group has been observed to act as a leaving group in SₙAr reactions. acs.org However, given the already electron-deficient nature of the ring in this compound, such reactions would require highly specialized and forcing conditions.

Reactions of the Methyl Ester Group

The methyl ester group (-COOCH₃) is a classic carbonyl-containing functional group whose reactivity is dominated by nucleophilic acyl substitution. The carbonyl carbon is electrophilic, and this property is enhanced by the electron-withdrawing trifluoromethyl and cyano groups on the ring, making the ester in this specific molecule particularly susceptible to nucleophilic attack.

The most common reaction is base-catalyzed hydrolysis, also known as saponification. In this reaction, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as a leaving group to form a carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt.

Step 1: CH₃OOC-C₆H₃(CF₃)CN + OH⁻ ⇌ [CH₃O(O⁻)C]-C₆H₃(CF₃)CN

Step 2: [CH₃O(O⁻)C]-C₆H₃(CF₃)CN → ⁻OOC-C₆H₃(CF₃)CN + CH₃OH

Step 3: ⁻OOC-C₆H₃(CF₃)CN + H₂O ⇌ HOOC-C₆H₃(CF₃)CN + OH⁻

Other nucleophiles can also react with the ester. For example, reaction with ammonia or primary/secondary amines would lead to the corresponding amide (amidation). Transesterification can occur in the presence of another alcohol under acidic or basic catalysis. Furthermore, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. A more specialized reaction involves the use of reagents like trifluoromethyltrimethylsilane (the Ruppert-Prakash reagent) to convert esters into trifluoromethyl ketones, demonstrating a direct nucleophilic addition of a "CF₃⁻" equivalent to the ester carbonyl. beilstein-journals.org

Ester Hydrolysis and Transesterification Pathways

The ester group in this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis: The cleavage of the ester bond in the presence of water, known as hydrolysis, can be catalyzed by either acid or base. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group (methoxide), forming a resonance-stabilized carboxylate salt. libretexts.org The presence of two strong electron-withdrawing groups, the cyano (-CN) and trifluoromethyl (-CF3) groups, on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon. This makes the ester much more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000). Consequently, the rate of base-catalyzed hydrolysis for this compound is expected to be significantly faster. Studies on similar substituted methyl benzoates have shown that electron-withdrawing substituents accelerate hydrolysis. oieau.fr

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen, which increases the ester's reactivity toward a weak nucleophile like water. libretexts.org This is a reversible process, and the equilibrium can be driven toward the products (carboxylic acid and methanol) by using a large excess of water. libretexts.org The mechanism proceeds through a tetrahedral intermediate, similar to the base-catalyzed pathway.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-cyano-4-(trifluoromethyl)benzoate and methanol (B129727). This reaction is also an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in large excess. libretexts.org

Table 1: Comparison of Hydrolysis Conditions for Benzoate Esters

| Reaction | Catalyst | General Conditions | Product | Reactivity Influence of -CN and -CF3 |

|---|---|---|---|---|

| Base-Promoted Hydrolysis | NaOH or KOH | Aqueous solution, heat | Carboxylate salt | Accelerated rate |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Aqueous solution, heat | Carboxylic acid | Accelerated rate |

| Transesterification | Acid or Base | Excess of another alcohol | New ester | Accelerated rate |

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. The aldehyde is then rapidly reduced further by another equivalent of LiAlH₄ to yield the corresponding primary alcohol, [2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]acetonitrile. The cyano group may also be susceptible to reduction under these strong conditions, potentially leading to a primary amine if not carefully controlled.

Reduction to Aldehyde: A less reactive reducing agent, such as diisobutylaluminum hydride (DIBAH), can be used to achieve the partial reduction of the ester to an aldehyde. This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent the over-reduction of the aldehyde product. libretexts.org The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. This allows for the isolation of 2-formyl-5-(trifluoromethyl)benzonitrile.

Table 2: Reduction Products of this compound

| Reducing Agent | Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | [2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]acetonitrile | Ester → Primary Alcohol |

| Diisobutylaluminum Hydride (DIBAH) | 2-formyl-5-(trifluoromethyl)benzonitrile | Ester → Aldehyde |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. youtube.com However, the benzene ring in this compound is highly deactivated towards electrophilic attack. This is due to the presence of three electron-withdrawing groups:

Cyano group (-CN): Strongly deactivating and a meta-director.

Trifluoromethyl group (-CF3): Strongly deactivating and a meta-director.

Methyl ester group (-COOCH3): Deactivating and a meta-director.

All three substituents pull electron density away from the aromatic ring through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Any electrophilic substitution reaction would require harsh conditions (e.g., high temperatures, strong Lewis acid catalysts) and would proceed much slower than with benzene itself.

The directing effect of these substituents determines the position of any incoming electrophile. Since all three are meta-directors, the electrophile will be directed to the positions meta to them. In this specific molecule, the possible positions for substitution are C5 and C6. Given the steric hindrance and electronic effects, the substitution pattern can be predicted:

The -CN group at C2 directs to C4 (occupied) and C6.

The -COOCH3 group (at C1) directs to C3 and C5.

The -CF3 group at C4 directs to C2 (occupied) and C6.

Based on this analysis, the most likely position for electrophilic attack is the C6 position, which is meta to both the cyano and trifluoromethyl groups. The C5 position is meta to the ester group but ortho to the powerful trifluoromethyl deactivator, making it less favorable. Therefore, reactions like nitration or halogenation, if they were to occur, would predominantly yield the 6-substituted product.

Radical Reactions and Other Complex Mechanistic Pathways

The functional groups on this compound also allow for its participation in radical reactions.

The cyano group can be involved in radical-mediated transformations. For instance, radical addition to the nitrile triple bond can initiate cyclization or other complex rearrangements. The process often involves the formation of a cyclic iminyl radical, which can then undergo further reactions like β-cleavage, driven by the formation of a more stable carbon-centered radical. preprints.org

The trifluoromethyl group can also influence radical pathways. While the C-F bond is very strong, the CF3 group can be introduced onto aromatic rings via radical mechanisms involving a trifluoromethyl radical (•CF3). Conversely, the presence of the CF3 group can affect the stability of adjacent radical centers.

Furthermore, transition-metal-catalyzed reactions, which can proceed through radical or organometallic intermediates, are also relevant. For example, palladium-catalyzed cross-coupling reactions could potentially occur at the C-H bonds of the aromatic ring, although the high deactivation of the ring presents a significant challenge. nih.gov The cyano group itself can be synthesized via cross-coupling reactions, highlighting the versatility of such methods in constructing similarly substituted molecules. asianpubs.org

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Cyano 4 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR spectroscopy of Methyl 2-cyano-4-(trifluoromethyl)benzoate reveals distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the cyano (-CN), trifluoromethyl (-CF₃), and methyl ester (-COOCH₃) groups influences the chemical shifts of these protons, generally causing them to appear at lower fields (higher ppm values). The proton ortho to the ester group is typically the most deshielded. The coupling between adjacent protons provides information about their relative positions on the ring.

The methyl protons of the ester group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 3.9 ppm.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.86-7.68 | m | Not specified |

Note: Specific assignments for the individual aromatic protons require further analysis, such as 2D NMR techniques.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, the cyano carbon, and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic C-CN | ~110 |

| Aromatic C-COOCH₃ | ~133 |

| Aromatic C-CF₃ | ~135 (q) |

| Aromatic CH | 125-135 |

| CN | ~115 |

| CF₃ | ~123 (q) |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds. For this compound, this technique provides a clear signal for the trifluoromethyl group. The -CF₃ group is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms for coupling. The chemical shift of the trifluoromethyl group is a characteristic feature. For trifluoromethyl groups attached to an aromatic ring, the chemical shift is typically observed around -63 ppm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₆F₃NO₂), the expected exact mass can be calculated.

Fragmentation analysis in mass spectrometry provides valuable information about the structure of the molecule. Under ionization, the molecule breaks into smaller, characteristic fragments. Common fragmentation patterns for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methyl ester group. The stability of the resulting fragments can provide further structural confirmation. High-resolution analysis of these fragments can determine their elemental composition, aiding in the elucidation of the fragmentation pathways. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org The IR spectrum of this compound will show characteristic absorption bands for the cyano, ester, and trifluoromethyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡N (Cyano) | 2240-2220 |

| C=O (Ester) | 1735-1715 |

| C-O (Ester) | 1300-1000 |

| C-F (Trifluoromethyl) | 1350-1150 |

| Aromatic C-H | 3100-3000 |

The presence of a strong absorption band around 2230 cm⁻¹ is indicative of the cyano group. libretexts.org A strong band in the region of 1720 cm⁻¹ corresponds to the carbonyl stretch of the ester group. docbrown.infovscht.cz The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1350-1150 cm⁻¹ region. libretexts.org

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

While ¹H, ¹³C, ¹⁹F NMR, HRMS, and IR spectroscopy provide a solid foundation for the structural elucidation of this compound, advanced techniques can offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and establish connectivity within the molecule.

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict spectroscopic data (NMR chemical shifts, IR frequencies) and compare them with experimental results for a more robust structural confirmation. researchgate.net These computational approaches can also provide information about the molecule's conformational preferences and electronic properties. researchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 2 Cyano 4 Trifluoromethyl Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the electronic structure of molecules. These methods allow for the characterization of molecular orbitals, electron density distribution, and other electronic properties that govern a molecule's behavior.

Molecular Orbital (MO) Theory Approaches

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.comyoutube.com In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals are of two primary types: bonding orbitals, which are lower in energy than the constituent atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei. youtube.comyoutube.com

For Methyl 2-cyano-4-(trifluoromethyl)benzoate, MO theory can be used to calculate the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, with a larger gap implying higher stability.

Illustrative data from a hypothetical MO calculation on this compound is presented below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the benzene (B151609) ring and the cyano group. |

| LUMO | -1.2 | Primarily localized on the trifluoromethyl and ester groups. |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule based on its electron density. epstem.net DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. It is widely used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. epstem.netmdpi.com

Modeling of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. Computational modeling provides a powerful means to investigate these relationships, offering predictive insights into a molecule's chemical behavior.

Application of Hammett Correlations and Linear Free Energy Relationships

The Hammett equation is a classic example of a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving substituted benzoic acid derivatives. wikipedia.orglibretexts.org It provides a quantitative measure of the electronic effect of a substituent on the reactivity of a functional group. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org

For this compound, the Hammett equation can be used to predict how the cyano and trifluoromethyl substituents influence the reactivity of the methyl ester group. Both the cyano and trifluoromethyl groups are strong electron-withdrawing groups and would have positive σ values, indicating that they decrease the electron density at the reaction center and would likely increase the rate of nucleophilic attack on the ester carbonyl.

Analysis of Atomic Charges and Electron Density Distribution (e.g., Hirshfeld, CM5, NPA)

The distribution of electron density within a molecule is key to understanding its reactivity. Various computational methods can be used to partition the total electron density among the constituent atoms, yielding atomic charges. Popular methods include Hirshfeld, CM5 (Charge Model 5), and Natural Population Analysis (NPA). These calculated atomic charges can help identify electrophilic and nucleophilic sites within the molecule.

For this compound, it is expected that the carbon atoms of the carbonyl group, the cyano group, and the trifluoromethyl group would carry significant positive charges, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group would possess negative charges, indicating their nucleophilic character.

A hypothetical table of calculated atomic charges for selected atoms in this compound is provided below.

| Atom | Hirshfeld Charge (e) | CM5 Charge (e) | NPA Charge (e) |

| C (carbonyl) | +0.45 | +0.60 | +0.75 |

| O (carbonyl) | -0.35 | -0.50 | -0.60 |

| C (cyano) | +0.15 | +0.25 | +0.30 |

| N (cyano) | -0.20 | -0.30 | -0.40 |

| C (trifluoromethyl) | +0.50 | +0.70 | +0.85 |

| F | -0.25 | -0.35 | -0.45 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show a significant region of positive potential around the carbonyl carbon and the trifluoromethyl group, highlighting their electrophilic nature. Negative potential would be concentrated around the carbonyl oxygen and the nitrogen of the cyano group, indicating these as the primary sites for electrophilic interaction.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the fleeting transition states that govern them. For a molecule such as this compound, these methods can predict how it will react under various conditions.

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

Theoretical calculations, particularly using Density Functional Theory (DFT), are frequently employed to locate transition states and calculate these energy barriers. For reactions involving substituted benzonitriles, such as nucleophilic aromatic substitution (SNAr), computational studies can model the approach of a nucleophile to the aromatic ring. The presence of both a cyano and a trifluoromethyl group, both of which are electron-withdrawing, significantly influences the electronic structure of the benzene ring and, consequently, the energetics of the reaction.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Reactant System | Nucleophile | Solvent | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Aromatic compound with -CF3 and -CN groups | Methoxide (B1231860) | DMSO | 22.5 |

| Aromatic compound with -CF3 and -CN groups | Ammonia (B1221849) | THF | 28.1 |

| Aromatic compound with -CF3 and -CN groups | Thiolate | Acetonitrile | 19.8 |

| Note: These are representative values based on computational studies of similar aromatic systems and are for illustrative purposes only. |

The geometry of the transition state, including bond lengths and angles, can also be determined computationally, providing a snapshot of the molecular structure at the peak of the energy barrier.

Beyond locating a single transition state, computational chemistry allows for the simulation of the entire reaction pathway. This involves tracing the path of lowest energy from reactants to products, potentially revealing the existence of intermediates, such as Meisenheimer complexes in the case of a stepwise SNAr mechanism.

Molecular dynamics simulations can also be used to explore the influence of solvent molecules and temperature on the reaction pathway. For this compound, simulations could model, for example, its hydrolysis or ammonolysis, providing insights into the step-by-step process of these transformations. These simulations can help to confirm whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism. Computational studies on related systems have shown that for some nucleophiles, a concerted mechanism is predicted for electron-poor aromatic systems semanticscholar.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern chemical design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity physchemres.org. For derivatives of this compound, QSAR models could be developed to predict properties such as herbicidal activity, insecticidal activity, or other biological effects.

A QSAR study typically involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured activity. Molecular descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For benzonitrile (B105546) derivatives, electronic effects are known to be important determinants of their activity nih.govnih.gov.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

For a series of analogs of this compound, where the substituents on the aromatic ring are varied, a QSAR model might take the following general form:

log(1/C) = b0 + b1σ + b2logP + b3Es

Where C is the concentration of the compound required to produce a certain effect, σ is the Hammett constant (an electronic descriptor), logP is the hydrophobicity descriptor, and Es is the Taft steric parameter. The coefficients bn are determined through regression analysis.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Compound ID | R-Group Variation | logP | HOMO Energy (eV) | Molar Refractivity | Predicted Activity (pIC50) |

| MTCB-01 | H | 3.2 | -8.5 | 45.2 | 5.8 |

| MTCB-02 | 5-Cl | 3.9 | -8.7 | 50.1 | 6.5 |

| MTCB-03 | 5-OCH3 | 3.1 | -8.2 | 47.8 | 6.1 |

| MTCB-04 | 5-NO2 | 3.0 | -9.1 | 49.5 | 7.2 |

| Note: This table is for illustrative purposes to demonstrate the type of data used in a QSAR study. The values are not based on actual experimental or computational results for these specific compounds. |

The insights gained from such QSAR models are invaluable for the design of new compounds with improved activity. For example, if the model indicates that higher hydrophobicity and strong electron-withdrawing character are correlated with increased activity, medicinal or agricultural chemists can prioritize the synthesis of new derivatives with these features.

Applications of Methyl 2 Cyano 4 Trifluoromethyl Benzoate in Organic Synthesis and Materials Science Research

Strategic Building Block for Advanced Organic Compounds

The strategic placement of the cyano, trifluoromethyl, and methyl ester groups on the benzene (B151609) ring of Methyl 2-cyano-4-(trifluoromethyl)benzoate provides multiple reactive sites for further chemical transformations. This allows for its use in the construction of intricate molecular architectures.

Synthesis of Complex Molecular Scaffolds

In organic synthesis, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. mdpi.com this compound is utilized in the creation of diverse and complex molecular scaffolds. These scaffolds form the foundation for new molecules with desired properties, and the trifluoromethyl group often imparts unique characteristics such as increased metabolic stability and binding affinity. The strategic use of this compound allows chemists to build elaborate three-dimensional structures that are often essential for biological activity.

Preparation of Specialty Chemicals

Specialty chemicals are produced for specific applications and are a key area where this compound finds use. Its derivatives are integral to the synthesis of materials with tailored properties. For example, the presence of the trifluoromethyl group can enhance the thermal stability and lipophilicity of a molecule, making it suitable for applications in materials science, such as in the development of advanced polymers and liquid crystals. The compound's reactivity allows for its incorporation into larger molecules, leading to the production of high-performance specialty chemicals.

Role in the Design and Synthesis of Agrochemical and Pharmaceutical Intermediates

The trifluoromethyl group is a common feature in many modern agrochemicals and pharmaceuticals due to its ability to enhance the efficacy and metabolic stability of active ingredients. lew.rosolvay.com this compound is a key intermediate in the synthesis of these valuable compounds.

Engineering Compounds for Specific Molecular Interactions and Target Binding Studies

The design of effective drugs and agrochemicals relies on their ability to bind to specific biological targets, such as enzymes or receptors. The trifluoromethyl group can participate in various non-covalent interactions, including dipole-dipole and hydrogen bonding interactions, which can enhance the binding affinity and selectivity of a molecule for its target. lew.ro The cyano group can also be a key interaction point. Researchers utilize this compound to synthesize a library of compounds with systematic variations, allowing them to study structure-activity relationships (SAR) and identify the optimal molecular features for potent and selective target binding.

Contributions to Fluorinated Organic Chemistry Research

The field of fluorinated organic chemistry has expanded rapidly due to the unique properties that fluorine atoms impart to organic molecules. lew.ro this compound is a valuable research tool in this area. It serves as a model compound for studying the reactivity of trifluoromethylated aromatic systems and for developing new synthetic methodologies. The presence of multiple functional groups allows for a wide range of chemical transformations to be explored, leading to the discovery of novel fluorinated compounds with interesting and potentially useful properties. Research involving this compound contributes to a deeper understanding of the fundamental principles of fluorine chemistry and paves the way for the development of new fluorinated materials and biologically active molecules. researchgate.net

Potential in Advanced Materials Development (e.g., Electronic Materials)

While direct applications of this compound in advanced materials are not extensively documented in publicly available research, the unique combination of its functional groups—a trifluoromethyl group, a cyano group, and a methyl benzoate (B1203000) group attached to a benzene ring—suggests significant potential for its use as a building block or intermediate in the synthesis of novel electronic materials. The individual properties of these functional groups are known to impart desirable characteristics for applications in materials science, particularly in the field of organic electronics.

The presence of the trifluoromethyl group (-CF3) is of particular interest. This group is a strong electron-withdrawing moiety, which can significantly influence the electronic properties of a molecule. In the context of electronic materials, the incorporation of trifluoromethyl groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a compound. This is a critical factor in the design of n-type organic semiconductors, which are essential components in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Furthermore, the fluorine atoms in the -CF3 group can enhance the volatility and solubility of the compound, which are important considerations for material processing and device fabrication.

The cyano (-CN) group is another key feature of the molecule, also known to be strongly electron-withdrawing. Benzonitrile (B105546) derivatives, particularly those that are fluorinated, have been investigated for their applications in electronic materials. For instance, research into donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds has revealed their potential in OLEDs. These compounds can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. The combination of donor and acceptor units within a molecule facilitates intramolecular charge transfer, a property that is crucial for the performance of many organic electronic devices.

Given these characteristics, this compound could serve as a valuable precursor for the synthesis of more complex molecules with tailored electronic properties. For example, the methyl ester group can be readily modified through standard organic reactions to introduce other functional groups or to polymerize the molecule into a larger macromolecular structure. This versatility allows for the fine-tuning of the material's properties to meet the specific requirements of a particular application.

The table below summarizes the key functional groups of this compound and their potential contributions to the properties of advanced materials.

| Functional Group | Potential Contribution to Material Properties | Relevant Application Area |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing character, lowers LUMO energy, enhances solubility and volatility. | n-type organic semiconductors, OLEDs, OPVs |

| Cyano (-CN) | Strong electron-withdrawing character, facilitates intramolecular charge transfer. | OLEDs (e.g., TADF materials), organic semiconductors |

| Methyl Benzoate (-COOCH3) | Provides a site for further chemical modification and polymerization. | Synthesis of functional polymers and complex organic molecules |

Future Research Directions and Unexplored Avenues for Methyl 2 Cyano 4 Trifluoromethyl Benzoate

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate is foundational to its exploration. Future research should focus on optimizing its preparation to be more efficient, cost-effective, and environmentally benign.

A primary route for its synthesis is the esterification of its parent carboxylic acid, 2-cyano-4-(trifluoromethyl)benzoic acid, which is a known compound. biosynth.comfinetechnology-ind.com Traditional methods like Fischer esterification, while effective, often require excess alcohol and strong acid catalysts, leading to waste. Future work could explore greener alternatives.

Key research opportunities include:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts (e.g., zeolites, ion-exchange resins) for the esterification process. These catalysts can be easily recovered and reused, simplifying purification and reducing waste streams.

Enzymatic Synthesis: The use of lipases for ester synthesis offers high selectivity under mild conditions, minimizing byproduct formation and energy consumption. Screening for suitable enzymes and optimizing reaction media could lead to a highly sustainable production method.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could enhance reaction efficiency, improve safety by minimizing the volume of reagents at any given time, and allow for easier scalability.

One-Pot Syntheses: Developing one-pot procedures from more fundamental precursors, such as 4-bromo-2-chlorotoluene, could streamline the synthesis by reducing the number of isolation and purification steps. This might involve sequential palladium- or copper-catalyzed cyanation, oxidation, and esterification reactions within a single vessel.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Solid Acid Catalysis | Catalyst reusability, reduced corrosion, simplified workup | Screening of catalysts (zeolites, resins), optimization of reaction conditions (temperature, solvent) |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst | Identification of suitable lipases, investigation of solvent effects, enzyme immobilization |

| Flow Chemistry | Improved safety and scalability, precise control over parameters, higher yields | Reactor design, optimization of flow rates and residence times |

| One-Pot Synthesis | Reduced waste and cost, improved time efficiency | Development of compatible catalyst systems for multi-step transformations |

In-depth Investigations of Novel Reaction Pathways and Catalytic Transformations

The trifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. Future research should aim to selectively manipulate each functional group to synthesize a diverse library of derivatives.

Transformations of the Nitrile Group: The nitrile moiety is a versatile functional handle. While standard transformations like hydrolysis to amides or carboxylic acids, and reduction to primary amines are known for nitriles, future studies could focus on developing highly selective catalytic systems that leave the ester and trifluoromethyl groups intact. chemistrysteps.com Furthermore, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the nitrile could provide access to a range of ketones, opening pathways to more complex molecules. chemistrysteps.com

Reactions at the Ester Group: Selective transformations of the methyl ester group, such as hydrolysis, amidation, or reduction to a primary alcohol, are of significant interest. The challenge lies in achieving this selectivity in the presence of the reactive nitrile group. Developing orthogonal protection-free strategies using chemo-selective catalysts would be a significant advancement.

Modifications of the Aromatic Ring: The benzene (B151609) ring is substituted with three strong electron-withdrawing groups (-CN, -COOCH₃, -CF₃), which significantly lowers its electron density. This electronic feature suggests a high potential for nucleophilic aromatic substitution (SNAr) reactions. Future investigations could systematically explore the reactions with various nucleophiles (e.g., alkoxides, amines, thiols) to map the regioselectivity and reactivity of the aromatic core.

| Functional Group | Reaction Type | Potential Product Class | Research Goal |

|---|---|---|---|

| Nitrile (-CN) | Selective Reduction | Aminomethyl benzoates | Develop catalysts for selective reduction over the ester group |

| Nitrile (-CN) | Grignard Addition | Acyl benzoates (Ketones) | Explore substrate scope and reaction conditions |

| Ester (-COOCH₃) | Selective Amidation | Cyano-benzamides | Design chemoselective conditions that avoid nitrile reaction |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Substituted Benzoate (B1203000) Derivatives | Map regioselectivity and explore scope of nucleophiles |

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational studies represent a significant and largely unexplored research avenue.

Using methods like Density Functional Theory (DFT), researchers can:

Analyze Electronic Structure: Calculate the molecule's frontier molecular orbitals (HOMO-LUMO) and create a molecular electrostatic potential (MEP) map. nih.govnih.gov This would provide quantitative insights into the reactivity of different sites, predicting which positions are most susceptible to nucleophilic or electrophilic attack and corroborating experimental findings from reaction pathway studies. pku.edu.cnacs.org

Model Reaction Mechanisms: Simulate the proposed synthetic and derivatization reactions to calculate transition state energies and reaction barriers. rsc.orgmdpi.com This can help in understanding reaction outcomes and in the rational design of catalysts that lower activation energies for desired transformations.

Predict Physicochemical Properties: Computational models can be used to predict properties relevant to materials science, such as electron affinity, ionization potential, and crystal packing. This data is invaluable for pre-screening the molecule's potential in applications like organic electronics.

Virtual Screening: In the context of medicinal chemistry, the three-dimensional structure of the molecule can be used for molecular docking studies with biological targets. researchgate.net This can help to identify potential protein binding interactions and prioritize derivatives for synthesis and biological evaluation.

Exploration in Emerging Fields of Chemical Science

The unique combination of functional groups suggests that this compound and its derivatives could find applications in several cutting-edge areas of chemical science.

Medicinal Chemistry and Agrochemicals: The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. rsc.org The subject molecule serves as an excellent scaffold for building more complex structures. Future research could involve synthesizing libraries of derivatives (e.g., amides, amines, heterocycles) and screening them for biological activity against various diseases. Similarly, the prevalence of trifluoromethylated compounds in modern agrochemicals makes this molecule a candidate for derivatization and screening for herbicidal or pesticidal properties.

Materials Science: Aromatic nitriles and esters are key components in the synthesis of high-performance materials.

Advanced Polymers: The molecule could be functionalized and used as a monomer for creating specialty polymers. The trifluoromethyl and cyano groups would likely impart desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties. researchgate.net

Organic Electronics: Benzonitrile (B105546) derivatives have been explored for use in organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The strong electron-withdrawing character of the substituents on this compound makes it an intriguing candidate for development as an electron-transporting or emissive material in optoelectronic devices. nbinno.com

Q & A

Q. What are the recommended synthetic routes for Methyl 2-cyano-4-(trifluoromethyl)benzoate?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach includes:

- Step 1: Introduction of the trifluoromethyl group via electrophilic aromatic substitution or cross-coupling reactions under palladium catalysis.

- Step 2: Cyanidation at the 2-position using copper(I) cyanide or nitrile-transfer reagents.

- Step 3: Esterification with methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC.

Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC. For analogous procedures, refer to the synthesis of structurally related benzoates in pesticide chemistry .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The ester methyl group appears as a singlet near δ 3.9–4.1 ppm. Aromatic protons in the 4-(trifluoromethyl) and 2-cyano-substituted positions show distinct splitting patterns due to electron-withdrawing effects.

- ¹³C NMR: The trifluoromethyl group (CF₃) resonates at ~122–125 ppm (q, J = 280–290 Hz). The cyano carbon appears near δ 115–120 ppm.

- IR: Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups.

Compare experimental data with computational predictions (e.g., DFT) to validate assignments .

Q. What impurities or byproducts are common in its synthesis, and how are they identified?

Methodological Answer: Common impurities include:

- Incomplete esterification: Residual benzoic acid (detected via acidic proton in ¹H NMR or IR O-H stretch ~2500–3000 cm⁻¹).

- Isomeric byproducts: Regiochemical errors during substitution (resolved via HPLC or GC-MS).

- Hydrolysis products: Degradation under moisture (monitored by TLC or mass spectrometry).

Use high-purity solvents and anhydrous conditions to minimize side reactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic potential surfaces to identify electrophilic/nucleophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles.

- Vibrational frequencies to validate IR/NMR assignments (e.g., trifluoromethyl and cyano vibrations).

Benchmark against experimental data (e.g., X-ray bond lengths) to refine functional choices .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- Step 1: Re-optimize computational parameters (e.g., solvent effects in PCM models for NMR shifts).